REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12]C)=O)=[CH:7][CH:8]=2)[CH:3]=[N:2]1.O.[NH2:15][NH2:16]>CO>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([NH:15][NH2:16])=[O:12])=[CH:7][CH:8]=2)[CH:3]=[N:2]1 |f:1.2|
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Name
|
|
Quantity
|
5.02 g
|
Type
|
reactant
|
Smiles
|
N1N=CC2=CC(=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
6.94 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 hr
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Duration
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48 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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FILTRATION
|
Details
|
the precipitate was collected by filtration
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Type
|
WASH
|
Details
|
washed with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=CC(=CC=C12)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.69 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |